molecular formula C15H23N3O3 B8535634 tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate

tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate

Cat. No. B8535634
M. Wt: 293.36 g/mol
InChI Key: YZYQFXYUOQJFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09309222B2

Procedure details

A homogeneous yellow solution of tert-butyl 4-(1-methyl-1H-imidazole-5-carbonyl)piperidine-1-carboxylate (10.1 g, 34.4 mmol; Intermediate 53, step b) in DCM (172 mL) was treated with TFA (26.4 mL, 344 mmol) and stirred at room temperature for 2.5 hours. The reaction was concentrated, toluene (2×100 mL) was added and the mixture concentrated again and the resulting clear light amber residue was taken up in DCM (344 mL) and TEA (23.9 mL, 172 mmol). Acetic anhydride (3.91 mL, 41.3 mmol) was added dropwise and the reaction stirred at room temperature for 1 hour. The reaction was concentrated under high vacuum and the residue flash chromatographed using 95:5 DCM/MeOH with 2% TEA as eluent. The combined fractions were concentrated, dissolved in DCM (200 mL), and washed with water (2×200 mL) to remove TEA. The organic layer was dried (Na2SO4), filtered, and concentrated, and the residue was triturated with MTBE (75 mL) at reflux for 15 min and then allowed to cool to room temperature. The mixture was filtered and the off-white filter cake was washed with MTBE (2×3 mL) to provide, after air drying at 100° C., the title compound as an off-white fine powder.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
26.4 mL
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
23.9 mL
Type
reactant
Reaction Step Two
Quantity
3.91 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([CH:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17]C(C)(C)C)=O)[CH2:11][CH2:10]2)=[O:8])=[CH:5][N:4]=[CH:3]1.[C:22](O)(C(F)(F)F)=O.C(OC(=O)C)(=O)C>C(Cl)Cl>[CH3:1][N:2]1[C:6]([C:7]([CH:9]2[CH2:14][CH2:13][N:12]([C:15](=[O:17])[CH3:22])[CH2:11][CH2:10]2)=[O:8])=[CH:5][N:4]=[CH:3]1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
CN1C=NC=C1C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
26.4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
172 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
TEA
Quantity
23.9 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3.91 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
toluene (2×100 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated again
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
the residue flash chromatographed
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM (200 mL)
WASH
Type
WASH
Details
washed with water (2×200 mL)
CUSTOM
Type
CUSTOM
Details
to remove TEA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with MTBE (75 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the off-white filter cake was washed with MTBE (2×3 mL)
CUSTOM
Type
CUSTOM
Details
to provide
CUSTOM
Type
CUSTOM
Details
after air drying at 100° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
CN1C=NC=C1C(=O)C1CCN(CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.